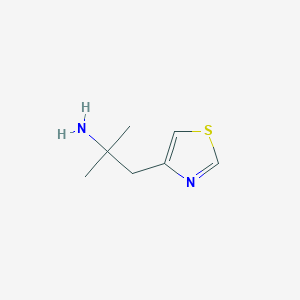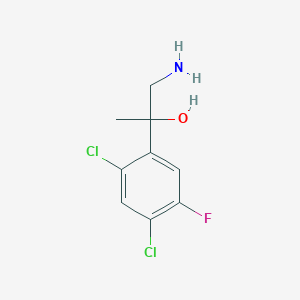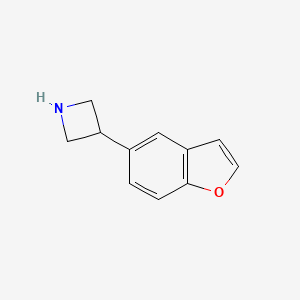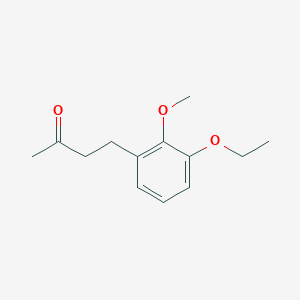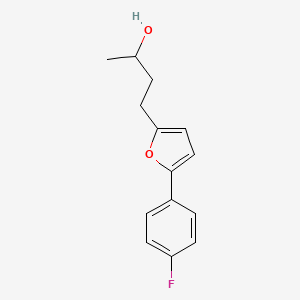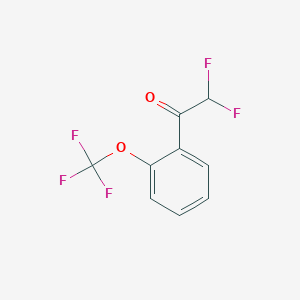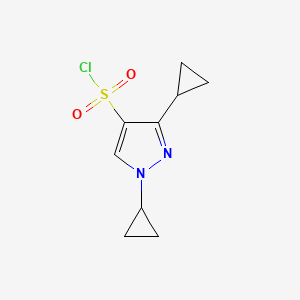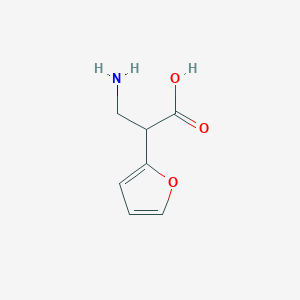
3-Amino-2-(furan-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in 48-94% yield .
Another method involves the use of diketopiperazine, hydantoin, and rhodanine as intermediates. These methods typically involve reduction using sodium amalgam, although this approach has environmental and safety concerns .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of environmentally friendly reducing agents and scalable reaction conditions is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various furan derivatives, substituted amino acids, and other heterocyclic compounds .
Applications De Recherche Scientifique
3-Amino-2-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein synthesis.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The precise mechanism of action of 3-Amino-2-(furan-2-yl)propanoic acid is not entirely elucidated. it is postulated to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key player in the synthesis of pro-inflammatory molecules . This inhibition may involve the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(furan-2-yl)propanoic acid: Another furan-containing amino acid with similar properties.
3-(2-Furyl)propanoic acid: A related compound with a furan ring attached to a propanoic acid backbone.
2-Furanpropionic acid: A furan derivative with a propionic acid group.
Uniqueness
3-Amino-2-(furan-2-yl)propanoic acid is unique due to its specific structure, which combines an alanine backbone with a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c8-4-5(7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) |
Clé InChI |
SZWINTHUWCLCSO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
